molecular formula C10H21N3O B13250752 (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B13250752
M. Wt: 199.29 g/mol
InChI Key: ZQGMBDFNUBPXHP-SECBINFHSA-N
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Description

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide (CID 78973179) is a chiral propanamide derivative characterized by a 2R-configuration at the alpha-carbon and a piperidin-1-yl ethyl group attached via an amide bond. Its molecular formula is C₁₀H₂₁N₃O, with a SMILES string C[C@H](C(=O)NCCN1CCCCC1)N and InChIKey ZQGMBDFNUBPXHP-SECBINFHSA-N . The compound's structure features a primary amine, a tertiary amine (piperidine ring), and a carbonyl group, making it a versatile scaffold for pharmacological studies.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

(2R)-2-amino-N-(2-piperidin-1-ylethyl)propanamide

InChI

InChI=1S/C10H21N3O/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13/h9H,2-8,11H2,1H3,(H,12,14)/t9-/m1/s1

InChI Key

ZQGMBDFNUBPXHP-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)NCCN1CCCCC1)N

Canonical SMILES

CC(C(=O)NCCN1CCCCC1)N

Origin of Product

United States

Preparation Methods

Starting Materials and Piperidine Functionalization

A common starting point is 1-(2-phenethyl)piperidin-4-one or related piperidin-4-one derivatives, which provide the piperidine core. These ketones undergo condensation with appropriate amines to form imine intermediates, which are subsequently reduced to yield substituted piperidines.

For example, in fentanyl synthesis, 1-benzylpiperidin-4-one condenses with aniline to form a Schiff base, which is then reduced with lithium aluminum hydride to give 1-benzyl-4-anilinopiperidine intermediates. The benzyl protecting group is later removed by catalytic hydrogenation to expose the secondary amine for further functionalization.

Introduction of the Piperidin-1-yl Ethyl Side Chain

The N-substitution with a 2-(piperidin-1-yl)ethyl group is typically achieved via N-alkylation reactions. This step involves the reaction of the secondary amine on the piperidine ring with a suitable alkyl halide or tosylate bearing the piperidin-1-yl ethyl moiety.

For example, N-alkylation of norfentanyl (4-N-propionylanilinopiperidine) with 2-(piperidin-1-yl)ethyl chloride or bromide under basic conditions results in the desired N-substituted product. The reaction conditions are optimized to favor monoalkylation and to preserve the stereochemical integrity of the molecule.

Amide Bond Formation

The final step involves the formation of the amide bond between the amino group at the 2-position of the propanamide and the substituted piperidine moiety. This is typically accomplished by acylation of the amine with propionyl chloride or propionic anhydride under controlled conditions.

The reaction proceeds with high regioselectivity and yields the target compound with the (2R) stereochemistry maintained. The use of protecting groups and selective deprotection steps ensures that side reactions are minimized.

Stereochemical Control

Maintaining the (2R) stereochemistry at the amino acid center is critical for biological activity. This is achieved either by starting from enantiomerically pure amino acid derivatives or by employing chiral catalysts or auxiliaries during the synthesis.

Resolution techniques or asymmetric synthesis methods may be used to enrich or obtain the desired enantiomer with high enantiomeric excess. Analytical methods such as chiral HPLC or NMR with chiral shift reagents confirm stereochemical purity.

Alternative and Advanced Synthetic Routes

Recent advances have introduced alternative methods for preparing piperidin-4-ones and their derivatives, which can be adapted for this compound:

  • Selective reduction of tetrahydropyridinylidene salts to substituted piperidin-4-ones provides a route to diverse piperidine derivatives with controlled substitution patterns.
  • Hydrogenation of pyridinium salts followed by acylation and N-alkylation offers a streamlined synthesis with fewer steps and improved yields.
  • Ring expansion or contraction strategies on the piperidine ring have been explored to modify biological activity, although these often reduce potency compared to the parent compound.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
Piperidine ketone formation Starting material 1-(2-phenethyl)piperidin-4-one or analogs Provides core piperidine scaffold
Imine formation Condensation Aniline or substituted anilines Schiff base intermediate
Imine reduction Reduction Lithium aluminum hydride or catalytic hydrogenation Yields substituted piperidine
N-alkylation Alkylation 2-(piperidin-1-yl)ethyl halide, base Introduces piperidin-1-yl ethyl side chain
Amide bond formation Acylation Propionyl chloride or anhydride, base Forms the propanamide linkage
Stereochemical control Chiral synthesis/resolution Chiral auxiliaries or resolution methods Ensures (2R) configuration

Research Results and Yields

  • The classical synthesis of fentanyl analogs, which this compound structurally resembles, typically achieves overall yields in the range of 40% to 70% depending on the route and scale.
  • Selective reductions and alkylations are optimized to minimize by-products and racemization.
  • Purification is commonly performed via recrystallization or chromatography, with final products characterized by NMR, mass spectrometry, and chiral purity assays.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The following table highlights key structural analogs and their pharmacological or biochemical properties:

Compound Name / ID Key Structural Features Pharmacological Data Reference
Target Compound (CID 78973179) 2R-configuration, piperidine-ethylamide N/A (Structural reference)
SC1 (PubChem ID: 88654295) Anthracene core, sulfanyl groups Docking score: -6.9 kcal/mol (SARS-CoV-2 NSP1)
Compound 18 () 2-Chlorophenylsulfonyl, trifluoromethyl thiazole Activity: 59 ± 5% (CXCR2 inhibition)
N-(2-bromo-4-fluorophenyl)-2-(piperazin-1-yl)propanamide Piperazine ring, bromo-fluorophenyl N/A (Structural analog)
L-Alanyl-Histamine 2S-configuration, imidazole-ethylamide Synthesized for histamine receptor studies

Key Observations :

  • SC1 demonstrates superior docking affinity (-6.9 kcal/mol) compared to mitoxantrone (MTX, -5.3 kcal/mol), attributed to its anthracene core and sulfanyl groups forming multiple interactions with residues like Ser142 and Glu155 .
  • Compound 18 () shows moderate CXCR2 inhibition (59%), suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance activity .
  • Substituting piperidine (target compound) with piperazine () may alter solubility and receptor affinity due to the additional nitrogen atom’s basicity .

Stereochemical and Functional Group Impact

  • Stereochemistry : The 2R-configuration in the target compound contrasts with the 2S-configuration in L-alanyl-histamine (). Such stereochemical differences can drastically affect binding to chiral targets, as seen in enzyme-substrate interactions .
  • Functional Groups: Piperidine vs. Sulfonyl and Thiazole Groups: In , sulfonyl-linked thiazole derivatives (e.g., Compound 16–19) show variable CXCR2 inhibition, with trifluoromethyl groups enhancing potency .

Physicochemical and Binding Properties

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic moieties (e.g., SC1’s anthracene in ) exhibit higher docking scores due to π-π stacking and hydrophobic interactions. In contrast, aliphatic groups (e.g., piperidine in the target compound) may favor interactions with flexible binding pockets .
  • Solubility : Piperazine-containing analogs () are more water-soluble than piperidine derivatives, a critical factor in oral bioavailability .

Biological Activity

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide, also known as this compound dihydrochloride, is a synthetic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C9H18N2OC_9H_{18}N_2O. The presence of the piperidine moiety is crucial because piperidine derivatives are known for their roles in various therapeutic areas, including anticancer and antimicrobial activities. The compound's structure allows it to interact with multiple biological targets, influencing various cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound can interact with proteases and kinases, leading to either inhibition or activation of enzyme activity. It may mimic natural substrates to inhibit proteases, thereby preventing their catalytic action.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, particularly affecting the mitogen-activated protein kinase (MAPK) pathway critical for cell proliferation and differentiation.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been demonstrated to inhibit cell proliferation in various cancer cell lines through its effects on the MAPK pathway.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neurological Implications

Given its structural similarities to other piperidine derivatives, this compound may have implications in neurological research. Its ability to modulate neurotransmitter systems could position it as a potential therapeutic agent for neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's effects on cancer cell lines; found significant inhibition of proliferation in breast and lung cancer models.
Study 2 Assessed antimicrobial properties; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
Study 3 Evaluated neuroprotective effects; showed promise in reducing neuronal apoptosis in vitro.

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